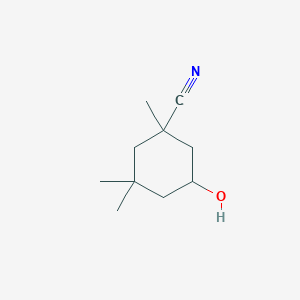
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile (CAS No. 72641-05-5) is a compound with the molecular formula C10H17NO . It is a cyclic bridging ligand that binds metal ions with high affinity.
Synthesis Analysis
The synthesis of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile involves a multi-step reaction with 3 steps :Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile are not available in the search results .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymers
5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal in converting plant biomass into valuable chemicals. They serve as platform chemicals with the potential to replace non-renewable hydrocarbon sources. HMF derivatives are instrumental in producing monomers, polymers, porous carbon materials, fuels, solvents, and various chemicals, indicating a significant future extension in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Liquid Phase Hydrogen Carriers
Compounds like cycloalkanes and heteroatom-containing hydrocarbons are explored as hydrogen carriers for energy storage. Despite challenges like lower hydrogen content and potential catalyst deactivation, they are vital for developing more sustainable energy solutions. Cycloalkanes, in particular, show promise due to their physical properties and lower environmental impact (Bourane et al., 2016).
Chemical Synthesis and Material Science
The reactivity and structural versatility of compounds related to 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile make them valuable in synthesizing functionalized heteroaromatic compounds. These compounds have led to the discovery of new rearrangements and the correction of structures in the literature, showing their utility in chemical synthesis (Moustafa et al., 2017).
Fine Chemical Synthesis
5-HMF is recognized as a crucial building block in organic synthesis, especially in producing fine chemicals. Due to its diverse functional groups, it facilitates the incorporation of renewable carbon sources into various products, marking its significance in sustainable and fine chemical synthesis (Fan et al., 2019).
Adhesive and Material Applications
HMF derivatives show potential as renewable reactants in adhesive systems, particularly for industries relying on fossil-based binders. Research indicates a high application potential for HMF in creating environmentally friendly and economically viable adhesive products (Thoma et al., 2020).
Biomass-Derived Chemical Building Blocks
Furfurals like FF and HMF are recognized as biomass-derived chemical building blocks. They are essential in creating a broad spectrum of petrochemicals, demonstrating the versatility and economic prospects of such compounds. Cyclopentanone derivatives, obtained from these furfurals, find applications in synthesizing compounds with commercial prospects, highlighting the importance of such compounds in a biorefinery context (Dutta & Bhat, 2021).
Safety And Hazards
The compound has several safety precautions associated with it . For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed and only in its original container .
Propiedades
IUPAC Name |
5-hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDNMVQAFLZLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C#N)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442009 |
Source


|
| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
CAS RN |
72641-05-5 |
Source


|
| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

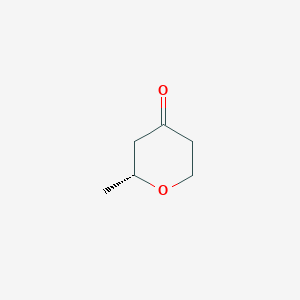
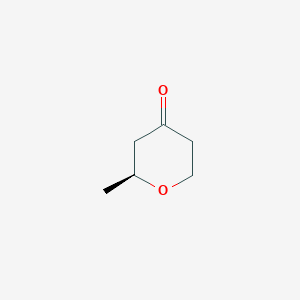
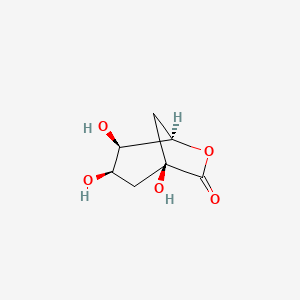
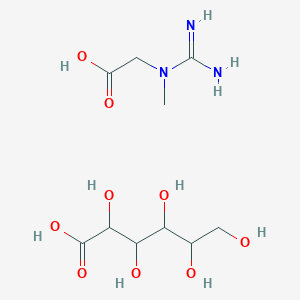
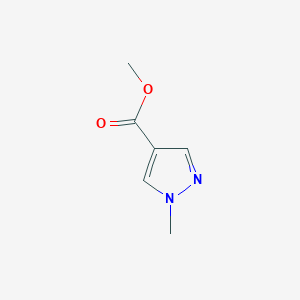
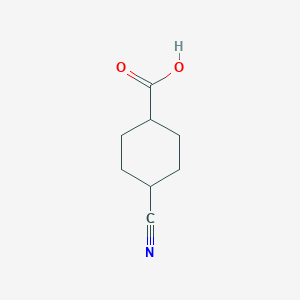
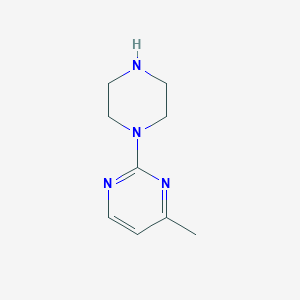
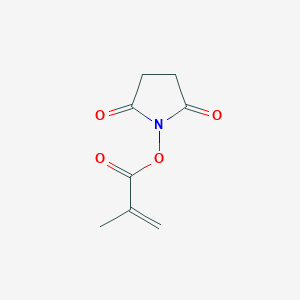
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

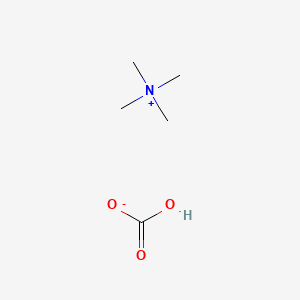
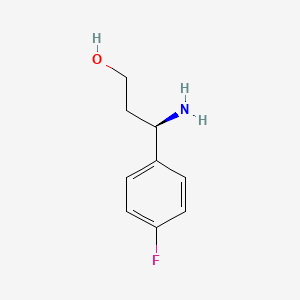
![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)